![molecular formula C26H17NO6 B357791 N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide CAS No. 919739-48-3](/img/structure/B357791.png)

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

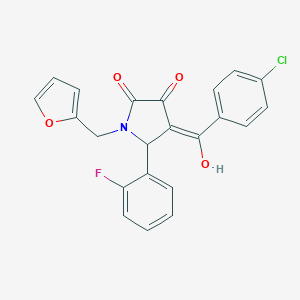

“N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide” is a complex organic compound. It is a derivative of coumarin, a class of organic compounds that have been widely studied due to their diverse biological and pharmacological activities .

Synthesis Analysis

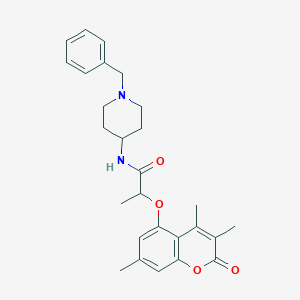

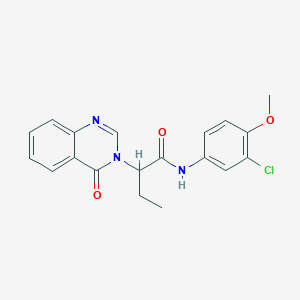

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine . Another study reported the synthesis of a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide through the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis

The molecular structure of “N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide” can be inferred from its name and the structures of similar compounds. It likely contains a 2H-chromen-2-one (coumarin) core, a benzofuran ring, and a benzodioxole ring .Scientific Research Applications

Anti-Inflammatory Activity

The compound has been found to exhibit superior anti-inflammatory activity when compared to standard drugs like ibuprofen . This makes it a potential candidate for the development of new anti-inflammatory drugs .

Antimicrobial Activity

The compound has shown high antimicrobial activity against certain strains of bacteria such as Staphyloccocus pneumoniae . This suggests its potential use in the development of new antimicrobial agents .

Antitumor Activity

Coumarin derivatives, which this compound is a part of, have demonstrated antitumor activity . This suggests that the compound could potentially be used in cancer treatment .

Anti-HIV Activity

Studies on coumarin derivatives have shown anti-HIV activity . This indicates that the compound could potentially be used in the treatment of HIV .

Antifungal Activity

Coumarin derivatives have shown antibacterial and antifungal activities . This suggests that the compound could potentially be used in the treatment of fungal infections .

Anticoagulant Activity

Coumarin derivatives have demonstrated anticoagulant effects . This suggests that the compound could potentially be used in the treatment of blood clotting disorders .

Antioxidant Activity

Hydroxycoumarins have been reported to possess strong antioxidant and protective effects against oxidative stress . This suggests that the compound could potentially be used in the treatment of diseases related to oxidative stress .

Anti Tubercular Activity

The compound has been evaluated for anti tubercular activity . This suggests its potential use in the treatment of tuberculosis .

Future Directions

The future directions for research on “N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by coumarin derivatives, these compounds may have potential applications in medicinal chemistry .

properties

IUPAC Name |

N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17NO6/c1-14-6-8-16-18(12-23(28)32-21(16)10-14)25-24(17-4-2-3-5-19(17)33-25)27-26(29)15-7-9-20-22(11-15)31-13-30-20/h2-12H,13H2,1H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREPBIJLUXTRGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanamide](/img/structure/B357708.png)

![N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357711.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-7-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357712.png)

![3-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B357717.png)

![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B357721.png)

![4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-[4-(trifluoromethoxy)phenyl]cyclohexanecarboxamide](/img/structure/B357722.png)

![1-benzyl-N-ethyl-7-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B357723.png)

![4-[(4-oxo-3(4H)-quinazolinyl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B357724.png)

![N-(2,4-dichlorophenyl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B357725.png)

![dimethyl 2-[(6-chloro-3-methyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate](/img/structure/B357728.png)

![1-benzyl-7-methyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B357730.png)